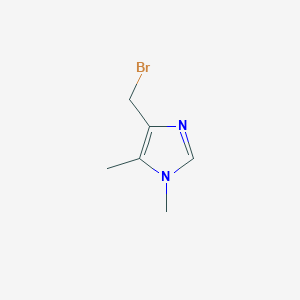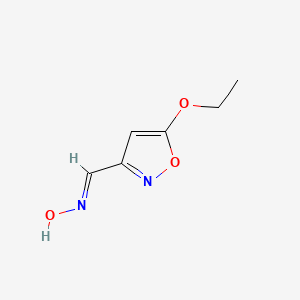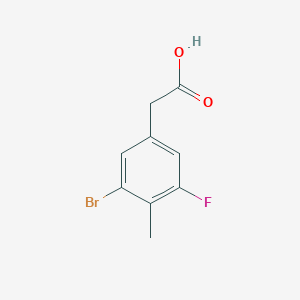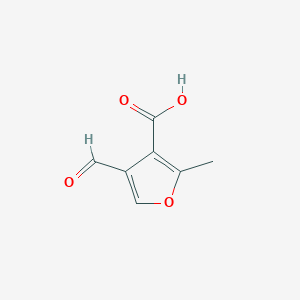
4-Formyl-2-methylfuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-2-methylfuran-3-carboxylic acid is a carboxylic acid derivative with the molecular formula C7H6O4 and a molecular weight of 154.12 g/mol . This compound is part of the furan family, which is known for its aromatic ring structure containing one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Formyl-2-methylfuran-3-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of 4-formyl-2-methylfuran using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biomass-derived furfural as a starting material . Furfural undergoes selective oxidation to produce the desired furan derivative. This method is advantageous due to its sustainability and the availability of biomass resources.
Analyse Des Réactions Chimiques
Types of Reactions
4-Formyl-2-methylfuran-3-carboxylic acid undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents for converting formyl groups to hydroxyl groups.
Catalysts: Acidic or basic catalysts are often employed to facilitate substitution reactions on the furan ring.
Major Products Formed
2,5-Furandicarboxylic Acid (FDCA): Formed through oxidation reactions.
4-Hydroxymethyl-2-methylfuran-3-carboxylic Acid: Formed through reduction reactions.
Applications De Recherche Scientifique
4-Formyl-2-methylfuran-3-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Formyl-2-methylfuran-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s formyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with biological molecules . These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Furandicarboxylic Acid (FDCA): A dicarboxylic acid derivative of furan with applications in polymer production.
5-Hydroxymethylfurfural (HMF): A furan derivative used as a platform chemical for the synthesis of various bio-based products.
Furfural: A precursor to many furan derivatives, including 4-Formyl-2-methylfuran-3-carboxylic acid.
Uniqueness
Its formyl group allows for selective oxidation and reduction reactions, while the carboxylic acid group enhances its solubility and reactivity in aqueous environments .
Propriétés
Formule moléculaire |
C7H6O4 |
|---|---|
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
4-formyl-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C7H6O4/c1-4-6(7(9)10)5(2-8)3-11-4/h2-3H,1H3,(H,9,10) |
Clé InChI |
ZCXUHBGYWYVPTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CO1)C=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


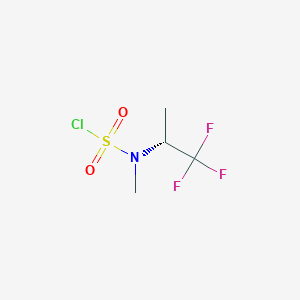
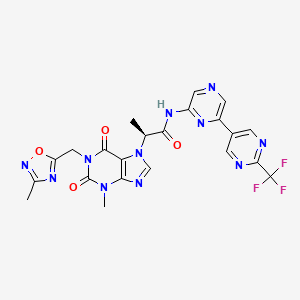
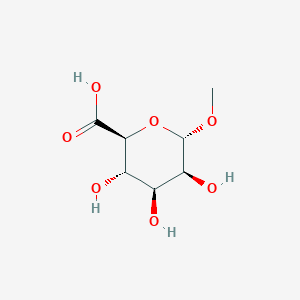
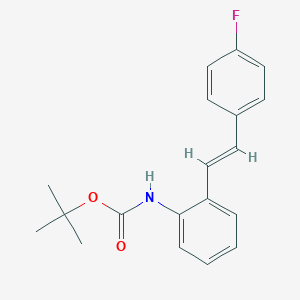
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12868414.png)
![2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12868415.png)
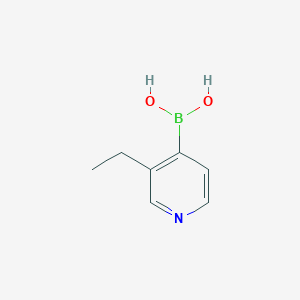
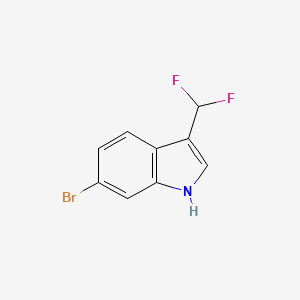
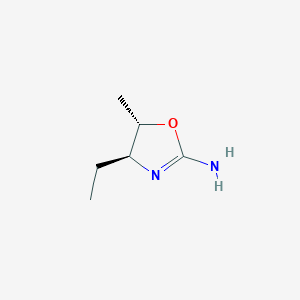
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12868438.png)
